molecular formula C10H12N4O2 B13866909 1-(1-Nitrobutan-2-yl)benzotriazole

1-(1-Nitrobutan-2-yl)benzotriazole

Katalognummer: B13866909
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: FOOPTWIJSIJPPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Nitrobutan-2-yl)benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields of chemistry. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which make them valuable in synthetic chemistry, medicinal chemistry, and material science .

Vorbereitungsmethoden

The synthesis of 1-(1-Nitrobutan-2-yl)benzotriazole typically involves the reaction of benzotriazole with nitrobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for benzotriazole derivatives often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

1-(1-Nitrobutan-2-yl)benzotriazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various bases and acids. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole ring .

Wirkmechanismus

The mechanism of action of 1-(1-Nitrobutan-2-yl)benzotriazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzotriazole moiety can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(1-Nitrobutan-2-yl)benzotriazole can be compared with other benzotriazole derivatives, such as:

  • 5-Chlorobenzotriazole
  • 5-Methylbenzotriazole
  • 1H-Benzotriazole

These compounds share similar structural features but differ in their substituents, which can significantly influence their reactivity and applications. For example, 5-chlorobenzotriazole has been shown to have higher corrosion inhibition efficiency compared to benzotriazole itself .

Eigenschaften

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

1-(1-nitrobutan-2-yl)benzotriazole

InChI

InChI=1S/C10H12N4O2/c1-2-8(7-13(15)16)14-10-6-4-3-5-9(10)11-12-14/h3-6,8H,2,7H2,1H3

InChI-Schlüssel

FOOPTWIJSIJPPG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C[N+](=O)[O-])N1C2=CC=CC=C2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.